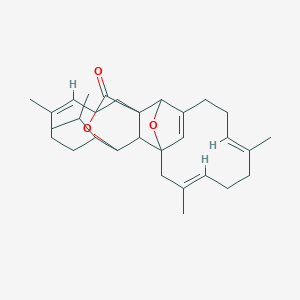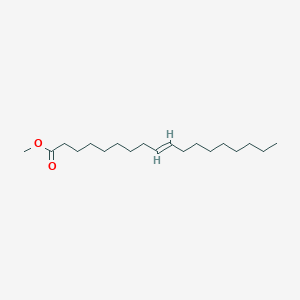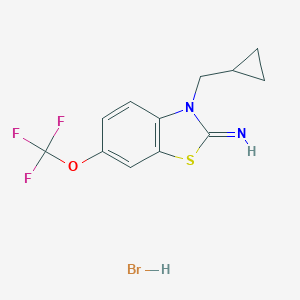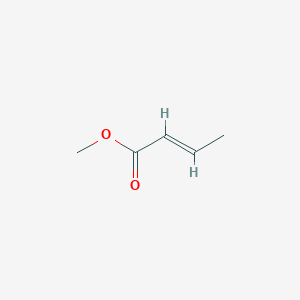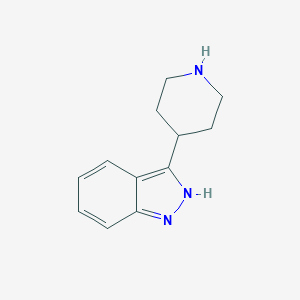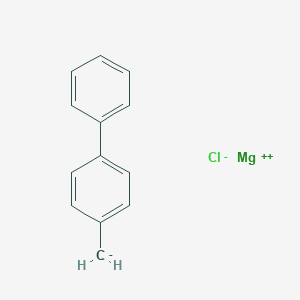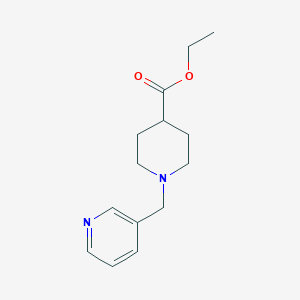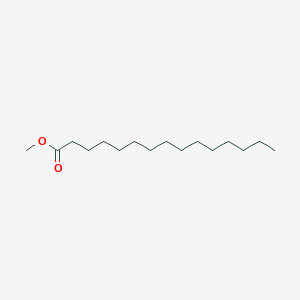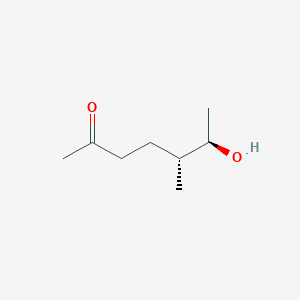
(5R,6R)-6-Hydroxy-5-methylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-6-Hydroxy-5-methylheptan-2-one, also known as (R,R)-HMHP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a natural product that is found in certain plants and fruits, including citrus fruits, and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (R,R)-HMHP is not fully understood, but it is believed to be related to its ability to interact with various enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, (R,R)-HMHP has been shown to activate certain receptors, including peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
(R,R)-HMHP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and insecticidal properties. Studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and reduce oxidative stress by scavenging free radicals. Additionally, (R,R)-HMHP has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (R,R)-HMHP in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic compounds. Additionally, the biotransformation of limonene to (R,R)-HMHP is a highly efficient and cost-effective method of synthesis. However, one of the limitations of using (R,R)-HMHP in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the study of (R,R)-HMHP, including:
1. Further investigation of its anti-inflammatory and antioxidant properties and its potential applications in the treatment of various diseases.
2. Development of new methods for the synthesis of (R,R)-HMHP that are more efficient and cost-effective.
3. Exploration of its insecticidal properties and its potential applications in agriculture.
4. Investigation of its potential as a natural flavoring agent in food science.
5. Study of its interactions with various enzymes and receptors in the body to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of (R,R)-HMHP can be achieved through several methods, including enzymatic and chemical synthesis. One of the most common methods of synthesis is the biotransformation of limonene, a natural compound found in citrus fruits, using microorganisms such as Pseudomonas putida. This method has been shown to be highly efficient and cost-effective, making it a popular choice for large-scale production.
Applications De Recherche Scientifique
(R,R)-HMHP has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and food science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, (R,R)-HMHP has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In food science, this compound has been used as a natural flavoring agent due to its pleasant aroma and taste.
Propriétés
Numéro CAS |
130650-60-1 |
|---|---|
Nom du produit |
(5R,6R)-6-Hydroxy-5-methylheptan-2-one |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(5R,6R)-6-hydroxy-5-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8-/m1/s1 |
Clé InChI |
JTPMVCMMYOHLGD-HTRCEHHLSA-N |
SMILES isomérique |
C[C@H](CCC(=O)C)[C@@H](C)O |
SMILES |
CC(CCC(=O)C)C(C)O |
SMILES canonique |
CC(CCC(=O)C)C(C)O |
Synonymes |
2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,R*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



